
Thalidomide-NH-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-CH2-COOH is a synthetic compound that has been widely studied for its potential therapeutic applications. It was first developed in the 1950s as a sedative and anti-nausea medication, but its use was discontinued due to severe birth defects associated with its usage. However, in recent years, Thalidomide-NH-CH2-COOH has been found to have several other beneficial properties that have led to its use in scientific research.
Mechanism of Action
The exact mechanism of action of Thalidomide-NH-CH2-COOH is not fully understood. However, it is known to bind to a protein called cereblon, which plays a role in regulating the activity of certain proteins in the cell. By binding to cereblon, Thalidomide-NH-CH2-COOH alters the activity of these proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects
Thalidomide-NH-CH2-COOH has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. It also inhibits the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed. Additionally, Thalidomide-NH-CH2-COOH has been found to modulate the activity of immune cells, leading to its immunomodulatory effects.
Advantages and Limitations for Lab Experiments
Thalidomide-NH-CH2-COOH has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. Additionally, it has been extensively studied, and its properties and mechanisms of action are well understood. However, Thalidomide-NH-CH2-COOH also has some limitations. It is toxic at high doses and can cause severe birth defects in pregnant women. Therefore, caution must be exercised when handling and using this compound.
Future Directions
There are several future directions for the study of Thalidomide-NH-CH2-COOH. One promising area of research is its potential use in the treatment of cancer. Thalidomide-NH-CH2-COOH has been found to have anti-angiogenic properties, which make it a promising candidate for the treatment of tumors. Additionally, Thalidomide-NH-CH2-COOH has been found to have immunomodulatory effects, which could be useful in the treatment of certain types of cancer.
Another area of research is the development of new derivatives of Thalidomide-NH-CH2-COOH. By modifying the structure of Thalidomide-NH-CH2-COOH, researchers may be able to develop compounds with improved therapeutic properties and reduced toxicity.
Conclusion
Thalidomide-NH-CH2-COOH is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of several diseases. While Thalidomide-NH-CH2-COOH has some limitations, its advantages make it a valuable tool for scientific research. Future research on Thalidomide-NH-CH2-COOH may lead to the development of new and improved therapies for a variety of diseases.
Synthesis Methods
The synthesis of Thalidomide-NH-CH2-COOH involves the reaction of phthalic anhydride with ammonia and then with potassium cyanide to form the intermediate compound, 3-(aminophthalimido) glutarimide. This intermediate compound is then reacted with acetic anhydride to yield Thalidomide-NH-CH2-COOH.
Scientific Research Applications
Thalidomide-NH-CH2-COOH has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLFYOYKPSPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-NH-CH2-COOH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

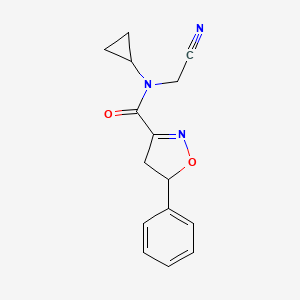
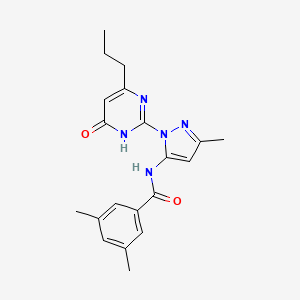
![[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2920341.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2920343.png)
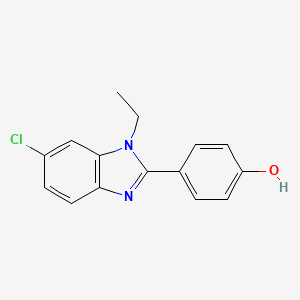
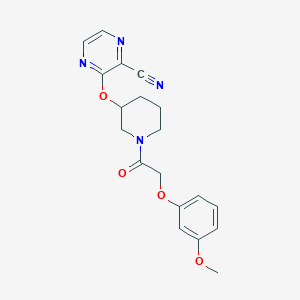
![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)
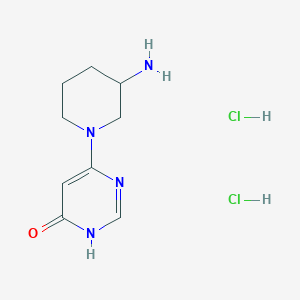
![2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid](/img/structure/B2920350.png)
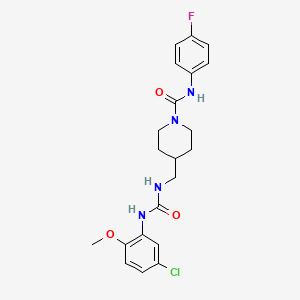
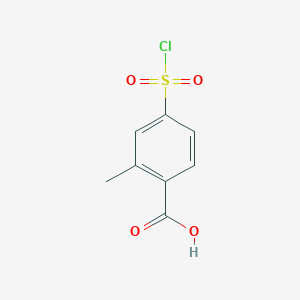
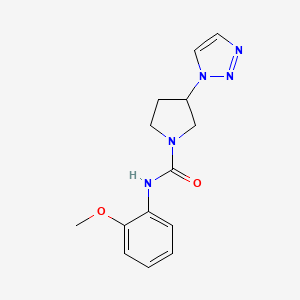
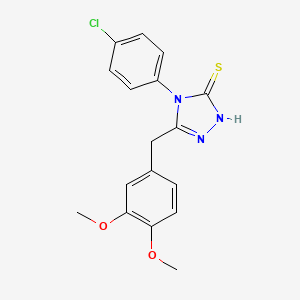
![5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester](/img/structure/B2920356.png)